molecular formula C25H25ClN4O2 B2720830 N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226459-45-5

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2720830
CAS No.: 1226459-45-5
M. Wt: 448.95
InChI Key: FOYJPJYCNQRMGJ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25ClN4O2 and its molecular weight is 448.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Study

Compounds related to N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide have been synthesized and investigated for their antimicrobial properties. For instance, the synthesis of fluoroquinolone-based 4-thiazolidinones showed notable antifungal and antibacterial activities, suggesting potential applications in developing new antimicrobial agents (Patel & Patel, 2010).

Insecticidal Activity

Pyridine derivatives, structurally related to the target compound, have demonstrated significant insecticidal activity. Research indicated that some pyridine derivatives are highly effective against the cowpea aphid, suggesting applications in agriculture and pest management (Bakhite et al., 2014).

Anticancer and Antibacterial Evaluation

Further research into related compounds has explored their potential in treating cancer and bacterial infections. For example, new 2-chloro-3-hetarylquinolines have been evaluated for their antibacterial and anticancer properties, highlighting the versatility of these molecules in pharmaceutical research (Bondock & Gieman, 2015).

Molecular Interaction Studies

Studies on the molecular interaction of analogous compounds with receptors have provided insights into their potential therapeutic applications. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide was investigated for its interaction with the CB1 cannabinoid receptor, offering a basis for the development of receptor-targeted therapies (Shim et al., 2002).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN4O2/c1-3-32-20-6-7-23-21(13-20)24(18(14-27)15-28-23)30-10-8-17(9-11-30)25(31)29-19-5-4-16(2)22(26)12-19/h4-7,12-13,15,17H,3,8-11H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYJPJYCNQRMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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